An In-depth Technical Guide to the OICR-41103 and DCAF1 WD40 Domain Interaction
An In-depth Technical Guide to the OICR-41103 and DCAF1 WD40 Domain Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the chemical probe OICR-41103 and the WD40 domain of DCAF1 (DDB1 and CUL4 associated factor 1). DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a significant role in protein homeostasis, cell cycle regulation, and immune function. Its modulation is a key area of interest for therapeutic development, particularly in oncology and virology. OICR-41103 has emerged as a potent and selective small molecule probe for studying DCAF1 function and as a foundational tool for the development of Proteolysis Targeting Chimeras (PROTACs).
Quantitative Analysis of the OICR-41103-DCAF1 Interaction
The binding affinity and cellular engagement of OICR-41103 with the DCAF1 WD40 domain have been rigorously characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data from these experiments.
| Assay Type | Parameter | Value | Reference Cell Line/System |
| Surface Plasmon Resonance (SPR) | KD | 2 nM | In vitro |
| NanoBRET Assay | EC50 | 126.7 - 130 nM | HEK293T cells |
| EC90 | 700 nM | HEK293T cells | |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 167 nM | NCI-H460 cells |
| Differential Scanning Fluorimetry (DSF) | ΔTm (OICR-41103) | 23.0 ± 0.1 °C | In vitro (at 20 µM) |
| ΔTm (OICR-41103N - negative control) | 8.8 ± 0.3 °C | In vitro (at 20 µM) |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the OICR-41103-DCAF1 interaction are provided below.
Surface Plasmon Resonance (SPR)
SPR is utilized to measure the binding kinetics and affinity of OICR-41103 to the DCAF1 WD40 domain in a label-free, real-time manner.
Methodology:
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Protein Immobilization: Biotinylated recombinant human DCAF1 protein (amino acids 1038-1400, encompassing the WD40 domain) is captured on a streptavidin-coated sensor chip to a density of approximately 7000 response units (RU). An empty flow cell is used as a reference to subtract non-specific binding and bulk refractive index changes.
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Analyte Preparation: OICR-41103 is serially diluted in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations, typically spanning at least two orders of magnitude around the expected KD.
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Binding Measurement: The prepared OICR-41103 solutions are injected over the sensor chip surface at a constant flow rate. Association and dissociation phases are monitored in real-time.
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Data Analysis: The resulting sensorgrams are corrected for reference cell and buffer-only injections. The kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD) are determined by fitting the data to a suitable binding model, such as a 1:1 Langmuir binding model.
NanoBRET Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based cellular assay used to quantify the engagement of OICR-41103 with the DCAF1 WD40 domain in live cells.[1]
Methodology:
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Cell Culture and Transfection: HEK293T cells are transiently transfected with a vector expressing the DCAF1 WD40 domain fused to a NanoLuc (NL) luciferase at the N-terminus.
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Tracer and Compound Treatment: Twenty-four hours post-transfection, the cells are treated with a fluorescently labeled tracer molecule that is known to bind to the DCAF1 WD40 domain, in the presence of varying concentrations of OICR-41103 or the negative control compound (OICR-41103N).
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BRET Measurement: After a one-hour incubation period, the NanoBRET substrate is added to the cells. The luminescence signals from the NanoLuc donor (460 nm) and the fluorescent acceptor (618 nm) are measured using a microplate reader.
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Data Analysis: The NanoBRET ratio is calculated by dividing the acceptor signal by the donor signal. The data is then normalized and fitted to a dose-response curve to determine the EC50 value, representing the concentration of OICR-41103 required to displace 50% of the tracer.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of OICR-41103 to the DCAF1 WD40 domain within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[1]
Methodology:
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Cell Treatment: NCI-H460 cells expressing a HiBiT-tagged DCAF1 WD40 domain are treated with various concentrations of OICR-41103 or a vehicle control.
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Thermal Challenge: The treated cells are heated to a specific temperature at which the unbound DCAF1 protein partially denatures and aggregates.
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Cell Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation. The amount of soluble HiBiT-tagged DCAF1 is quantified using a luminescent detection reagent.
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Data Analysis: The luminescence signal is plotted against the OICR-41103 concentration. The resulting dose-dependent thermal stabilization is fitted to a sigmoidal curve to determine the EC50 value.
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is an in vitro technique used to assess the thermal stability of a protein in the presence and absence of a ligand.
Methodology:
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Reaction Setup: Purified DCAF1 WD40 domain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. OICR-41103 or the negative control is added to the mixture.
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Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient. As the protein unfolds, the dye binds to the exposed hydrophobic cores, leading to an increase in fluorescence.
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Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
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Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the unfolding transition curve. The change in melting temperature (ΔTm) in the presence of the ligand compared to the apo protein indicates ligand binding and stabilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DCAF1 and a typical experimental workflow for characterizing a DCAF1-targeting compound.
Caption: CRL4-DCAF1 E3 Ligase Signaling Pathway and Inhibition by OICR-41103.
Caption: Experimental Workflow for Characterizing a DCAF1 WD40 Domain Binder.
